![molecular formula C15H17NO3 B2391857 2-[(4-Hydroxyanilino)methyliden]-5,5-dimethylcyclohexan-1,3-dion CAS No. 55118-87-1](/img/structure/B2391857.png)

2-[(4-Hydroxyanilino)methyliden]-5,5-dimethylcyclohexan-1,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

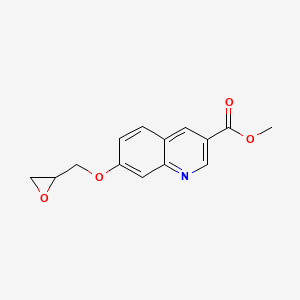

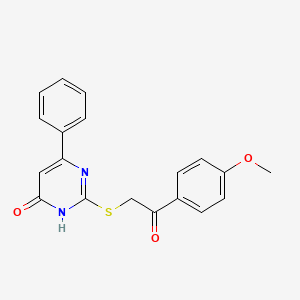

“2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the molecular formula C15H17NO3. It is also known as Diethyl 2-[(4-hydroxyanilino)methylidene]malonate .

Molecular Structure Analysis

The molecular structure of this compound has been studied using crystallography . The structure parameters include a cell volume of 1424.5 ± 0.2 Å^3, a cell temperature of 296 ± 2 K, and an ambient diffraction temperature of 296 ± 2 K .

Chemical Reactions Analysis

This compound has been studied for its potential as a small molecule inhibitor targeting the RPA70 subunit of Replication protein A (RPA), a major single-stranded DNA (ssDNA) binding protein essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Physical And Chemical Properties Analysis

The molecular weight of the compound is 259.305. More detailed physical and chemical properties are not available in the sources I found.

Wirkmechanismus

Target of Action

The primary target of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the Replication Protein A (RPA) complex . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione interacts with the RPA complex, specifically targeting the RPA70 subunit . This interaction prevents RPA from binding with ssDNA and various DNA repair proteins . The compound’s action results in the inhibition of DNA replication that sustains tumor growth .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces autophagy at multiple levels by inducing autophagic flux, AMPK/mTOR pathway activation, and autophagy-related gene transcription by decreasing glycolytic function . The inhibition of RPA by 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione impairs glycolysis and increases the dependence on autophagy .

Result of Action

The result of the action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the enhancement of radiosensitivity and induction of autophagy in cell lines . It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Action Environment

The action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors such as radiation. For instance, the compound has been shown to enhance the antitumor response to radiation in nasopharyngeal carcinoma . It is also likely that other environmental factors such as pH, temperature, and the presence of other biochemicals could influence the compound’s action, efficacy, and stability.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HADC in lab experiments is its high purity and stability. HADC can be synthesized with high yield and purity, making it suitable for various applications. However, one limitation of using HADC is its low solubility in water, which can limit its use in aqueous environments.

Zukünftige Richtungen

There are several future directions for research on HADC. One direction is to explore its potential as a metal ion sensor for environmental monitoring. Another direction is to investigate its potential as a photosensitizer for PDT in vivo. Additionally, further studies are needed to elucidate the mechanism of action of HADC and its potential as an anticancer agent.

Synthesemethoden

HADC can be synthesized through a multistep process involving the reaction of 4-hydroxyaniline with methyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through the condensation of the resulting intermediate with 2,4-pentanedione. This synthesis method has been optimized to produce HADC with high purity and yield.

Wissenschaftliche Forschungsanwendungen

Hemmung der DNA-Replikation

HAMNO wurde als Hemmstoff der DNA-Replikation identifiziert, einem grundlegenden Prozess für die Zellteilung und das Zellwachstum . Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Krebstherapie, da die Hemmung der DNA-Replikation das schnelle Wachstum von Krebszellen verhindern kann .

Veränderung der Zellzyklusdynamik

Es wurde gezeigt, dass HAMNO die Zellzyklusdynamik verändert, indem es die DNA-Replikation und den Übergang von G2 zu M behindert . Dies bedeutet, dass es den Fortschritt von Zellen durch den Zellzyklus verlangsamen kann, was bei der Kontrolle des Wachstums schnell teilender Zellen, wie z. B. Krebszellen, von Vorteil sein könnte .

DNA-Schadensantwort

HAMNO wurde auf seine Auswirkungen auf die DNA-Schadensantwort untersucht, insbesondere in Zellen, die ionisierender Strahlung ausgesetzt sind . Obwohl es wenig Einfluss auf die strahlungsinduzierte DNA-Schadensantwort hat, erhöht es den Anteil an chromatin-gebundenem RPA in S-Phasen-Zellen, aber nicht in G2-Phasen-Zellen .

Reparatur von Doppelstrangbrüchen (DSB)

Es wurde festgestellt, dass HAMNO die DSB-Reparatur durch homologe Rekombination unterdrückt . DSBs sind eine Art von DNA-Schaden, der zu Mutationen und chromosomalen Anomalien führen kann, wenn er nicht richtig repariert wird. Die Hemmung ihrer Reparatur könnte die Wirksamkeit von Behandlungen, die DSBs induzieren, wie z. B. Strahlentherapie, möglicherweise erhöhen .

Zielen auf die RPA70-Untereinheit

HAMNO ist einer der niedermolekularen Inhibitoren, die entwickelt wurden, um die RPA70-Untereinheit anzugreifen . RPA70 ist ein Teil des Replikationsprotein A (RPA)-Komplexes, der für die DNA-Replikation und die Verarbeitung von DNA-Doppelstrangbrüchen unerlässlich ist .

Potenzial als Radiosensibilisator

Aufgrund seiner Auswirkungen auf die DNA-Replikation, die Zellzyklusdynamik und die DSB-Reparatur wird HAMNO auf sein Potenzial als Radiosensibilisator untersucht . Radiosensibilisatoren sind Substanzen, die Tumorzellen empfindlicher gegenüber Strahlentherapie machen, wodurch die Wirksamkeit der Behandlung möglicherweise verbessert wird .

Biochemische Analyse

Biochemical Properties

HAMNO is a potent and selective inhibitor of replication protein A (RPA) interactions with proteins involved in the replication stress response . It binds the N-terminal domain of RPA70 and inhibits both ATR autophosphorylation and phosphorylation of RPA32 Ser33 by ATR .

Cellular Effects

HAMNO has been shown to have significant effects on cellular processes. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, HAMNO also attenuates the progression of G2-phase cells into mitosis . Furthermore, HAMNO increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

The molecular mechanism of action of HAMNO involves its ability to inhibit DNA replication that sustains tumor growth . It does this by targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins .

Eigenschaften

IUPAC Name |

3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-3-5-11(17)6-4-10/h3-6,9,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKZEVVGOOGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)